- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240

Cas no 91-73-6 (N,N-Dibenzylaniline)

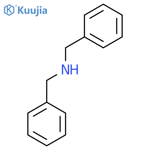

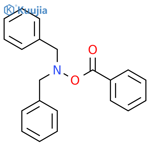

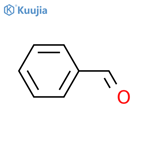

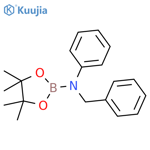

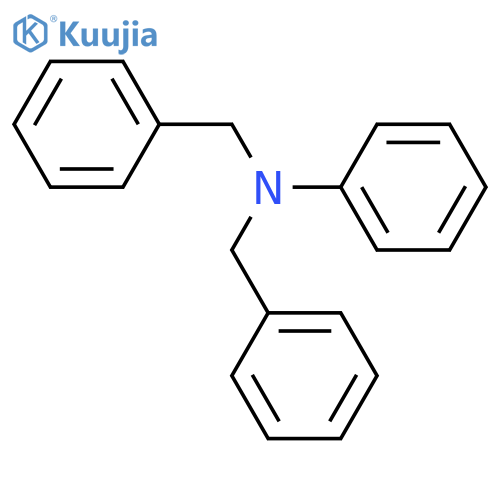

N,N-Dibenzylaniline structure

Produktname:N,N-Dibenzylaniline

N,N-Dibenzylaniline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N,N-Dibenzylaniline

- Dibenzylaniline

- N-Phenyldibenzylamine

- Aniline, N,N-dibenzyl-

- Dibenzylamine, N-phenyl-

- Benzenamine, N,N-bis(phenylmethyl)-

- Dibenzylaniline, N,N-bis(phenylmethyl)-

- ISGXOWLMGOPVPB-UHFFFAOYSA-N

- Dibenzylanilin

- NSC6243

- bisbenzylphenylamine

- Aniline, dibenzyl-

- Aniline,N-dibenzyl-

- N,N-dibenzyl-aniline

- N,N-dibenzylbenzenamine

- Maybridge1_002598

- Opre

- Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)

- NSC 6243

- N,N-Dibenzylaniline , 99%

- MFCD00022015

- EINECS 202-093-5

- HMS548O02

- N-Phenyl-N-(phenylmethyl)benzenemethanamine

- Benzenamine,N-bis(phenylmethyl)-

- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-

- DTXSID5059030

- D0154

- CDS1_000310

- Oprea1_063741

- AI3-00848

- 6GF9B456WW

- NSC-6243

- Dibenzylaniline,N-bis(phenylmethyl)-

- Aniline, N,N-bis(benzyl)-

- CS-0156317

- SCHEMBL43183

- N,N-Dibenzyl-N-phenylamine #

- NS00039407

- DivK1c_001350

- AKOS005444232

- D97707

- STK368412

- AS-57150

- UNII-6GF9B456WW

- DTXCID9048722

- 91-73-6

-

- MDL: MFCD00022015

- Inchi: 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2

- InChI-Schlüssel: ISGXOWLMGOPVPB-UHFFFAOYSA-N

- Lächelt: C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 273.15200

- Monoisotopenmasse: 273.15175

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 21

- Anzahl drehbarer Bindungen: 5

- Komplexität: 250

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 5.7

- Topologische Polaroberfläche: 3.2

- Tautomerzahl: nichts

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Acikuläre oder säulenförmige Kristalle

- Dichte: 1.0444

- Schmelzpunkt: 68.0 to 71.0 deg-C

- Siedepunkt: 180°C/1mmHg(lit.)

- Flammpunkt: 174 °C

- Brechungsindex: 1.7500 (estimate)

- PSA: 3.24000

- LogP: 4.89340

- Löslichkeit: Löslich in Ether \ Benzol \ heißem Ethanol und heißer Essigsäure. Unlöslich in Wasser

N,N-Dibenzylaniline Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Gefahrenhinweis: H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36/37/39

- TSCA:Yes

- Risikophrasen:R36/37/38

N,N-Dibenzylaniline Zolldaten

- HS-CODE:2921420090

- Zolldaten:

China Zollkodex:

2921420090Übersicht:

2921420090 Andere Anilinderivate und ihre Salze. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

HS:2921420090 Anilinderivate und ihre Salze MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:30.0%

N,N-Dibenzylaniline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-25G |

N,N-Dibenzylaniline |

91-73-6 | >99.0%(GC) | 25g |

¥150.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-500G |

N,N-Dibenzylaniline |

91-73-6 | >99.0%(GC) | 500g |

¥990.00 | 2024-04-15 | |

| abcr | AB140936-25 g |

N,N-Dibenzylaniline, 99%; . |

91-73-6 | 99% | 25g |

€47.50 | 2023-05-21 | |

| eNovation Chemicals LLC | D758381-300g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 300g |

$185 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-100g |

N,N-Dibenzylaniline |

91-73-6 | 100g |

¥572.0 | 2021-09-08 | ||

| abcr | AB140936-500 g |

N,N-Dibenzylaniline, 99%; . |

91-73-6 | 99% | 500g |

€250.00 | 2023-05-21 | |

| 1PlusChem | 1P003SZ7-25g |

N,N-Dibenzylaniline |

91-73-6 | >99.0%(GC) | 25g |

$29.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-100g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 100g |

¥378.0 | 2023-09-02 | |

| Aaron | AR003T7J-25g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 25g |

$16.00 | 2025-01-22 | |

| Aaron | AR003T7J-10g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 10g |

$11.00 | 2024-07-18 |

N,N-Dibenzylaniline Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: Acetonitrile

Referenz

- Novel aryne chemistry in organic synthesis, 2006, , 67(11),

Synthetic Routes 3

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt

Referenz

- Mesitylcopper(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt

1.3 Reagents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt

1.7 Reagents: Sodium thiosulfate Solvents: Water

1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt

1.3 Reagents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt

1.7 Reagents: Sodium thiosulfate Solvents: Water

Referenz

- Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines, Organic Letters, 2013, 15(1), 172-175

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran

Referenz

- Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A, 2009, , ,

Synthetic Routes 7

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 24 h, 80 °C

Referenz

- Palladium-Catalyzed Amination of Aryl Sulfoxides, Organic Letters, 2018, 20(4), 1134-1137

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Oxygen Catalysts: Benzoic acid , Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ; 3 h, rt

1.2 rt → 100 °C; 18 h, 100 °C

1.2 rt → 100 °C; 18 h, 100 °C

Referenz

- Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen, Organic Letters, 2012, 14(21), 5606-5609

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ; 15 min, rt

1.2 Solvents: Toluene ; 15 h, 110 °C; cooled

1.2 Solvents: Toluene ; 15 h, 110 °C; cooled

Referenz

- A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcohols, Chemistry - A European Journal, 2012, 18(45), 14510-14519

Synthetic Routes 14

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 24 h, 50 bar, 65 °C; 65 °C → 5 °C

Referenz

- An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with Anilines, Chemistry - An Asian Journal, 2011, 6(9), 2240-2245

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Sodium bicarbonate , Sodium dodecyl sulfate Solvents: Water ; 5 min, 80 °C

1.2 1.5 h, 80 °C; cooled

1.2 1.5 h, 80 °C; cooled

Referenz

- Aqueous-mediated N-alkylation of amines, European Journal of Organic Chemistry, 2007, (8), 1369-1377

Synthetic Routes 17

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate , Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ; overnight, 100 °C

Referenz

- Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) Complexes, Organometallics, 2021, 40(16), 2763-2767

Synthetic Routes 19

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: 2,6-Lutidine , Triethoxysilane Catalysts: Tetraphenylporphyrin , Iron iodide (FeI2) , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ; 24 h, 65 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism, Nature Communications, 2022, 13(1),

Synthetic Routes 21

Reaktionsbedingungen

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 14 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

Referenz

- Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions, Synlett, 2017, 28(20), 2891-2895

Synthetic Routes 22

Reaktionsbedingungen

1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 36 h, 40 °C

Referenz

- Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu Mechanism, Organic Letters, 2017, 19(3), 544-547

Synthetic Routes 23

Reaktionsbedingungen

1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ; 0.5 h, rt

Referenz

- An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalyst, Tetrahedron Letters, 2015, 56(1), 136-141

Synthetic Routes 24

Reaktionsbedingungen

1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ; 25 °C; 10 - 90 min, 100 °C

Referenz

- Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines, Tetrahedron, 2009, 65(6), 1180-1187

Synthetic Routes 25

Reaktionsbedingungen

1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 10 min, rt

1.2 1 h, rt

1.3 Solvents: Water ; rt

1.2 1 h, rt

1.3 Solvents: Water ; rt

Referenz

- Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl Hydroxylamines, Journal of Organic Chemistry, 2015, 80(12), 6323-6328

Synthetic Routes 26

Reaktionsbedingungen

1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran

Referenz

- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366

Synthetic Routes 27

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 20 h, 130 °C; 4 h, 130 °C

Referenz

- Transition-Metal-Free Electrophilic Amination of Arylboroxines, Organic Letters, 2012, 14(16), 4230-4233

Synthetic Routes 28

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C

Referenz

- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanols, Organic Chemistry Frontiers, 2021, 8(23), 6710-6719

Synthetic Routes 29

Reaktionsbedingungen

1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ; 16 h, 40 °C

Referenz

- Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary amines, Chemical Communications (Cambridge, 2018, 54(66), 9214-9217

Synthetic Routes 30

Reaktionsbedingungen

1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C

Referenz

- Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effect, Organic Chemistry Frontiers, 2022, 9(18), 4875-4881

Synthetic Routes 31

Reaktionsbedingungen

1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ; rt → 80 °C; 24 h, 80 °C

Referenz

- B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic Compounds, Organic Letters, 2017, 19(21), 5768-5771

Synthetic Routes 32

Reaktionsbedingungen

1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ; 1 h, rt

Referenz

- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons, Journal of Organic Chemistry, 2006, 71(1), 219-224

Synthetic Routes 33

Reaktionsbedingungen

1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran

Referenz

- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366

Synthetic Routes 34

Reaktionsbedingungen

1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Methanol

1.2 -

1.3 Reagents: Methanol

Referenz

- Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of Imines, Journal of Organic Chemistry, 1995, 60(9), 2677-82

Synthetic Routes 35

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ; 24 h, 70 °C

Referenz

- Stoichiometric Reductive C-N Bond Formation of Arylgold(III) Complexes with N-Nucleophiles, Advanced Synthesis & Catalysis, 2010, 352(17), 2993-3000

Synthetic Routes 36

Reaktionsbedingungen

1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ; 16 h, 100 °C

Referenz

- Cobalt carbonyl-based catalyst for hydrosilylation of carboxamides, Advanced Synthesis & Catalysis, 2013, 355(17), 3358-3362

Synthetic Routes 37

Synthetic Routes 38

Reaktionsbedingungen

1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 6 h, rt

Referenz

- Catalyst-free photodecarbonylation of ortho-amino benzaldehydes, Green Chemistry, 2020, 22(11), 3421-3426

Synthetic Routes 39

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Water ; 12 h, reflux

Referenz

- Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agents, Medicinal Chemistry Research, 2013, 22(10), 4610-4614

Synthetic Routes 40

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C

Referenz

- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240

Synthetic Routes 41

Reaktionsbedingungen

1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran

Referenz

- Catalytic electrophilic amination reactions, 2007, , 68(6),

Synthetic Routes 42

Reaktionsbedingungen

1.1 Reagents: Phenylsilane Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ; 16 h, 80 °C

Referenz

- Selective ruthenium-catalyzed double reductive aminations using hydrosilane to access tertiary amines and piperidine derivatives, Tetrahedron Letters, 2018, 59(38), 3467-3472

Synthetic Routes 43

Synthetic Routes 44

Reaktionsbedingungen

1.1 Reagents: Phenylsilane , Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ; 16 h, 80 °C

Referenz

- "One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivatives, Tetrahedron Letters, 2017, 58(2), 137-141

Synthetic Routes 45

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ; 3 h, 110 °C

Referenz

- C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst, Catalysis Letters, 2020, 150(6), 1669-1678

Synthetic Routes 46

Reaktionsbedingungen

1.1 Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, rt

Referenz

- Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization Cascades, Angewandte Chemie, 2019, 58(15), 5003-5007

Synthetic Routes 47

Reaktionsbedingungen

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Referenz

- Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactions, Chinese Chemical Letters, 2022, 33(1), 288-292

Synthetic Routes 48

Reaktionsbedingungen

1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 5 h, rt

Referenz

- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids, Journal of Organic Chemistry, 2006, 71(8), 3198-3209

Synthetic Routes 49

Reaktionsbedingungen

1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ; 360 min, 60 °C

Referenz

- N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalyst, Journal of Molecular Structure, 2020, 1219,

Synthetic Routes 50

Reaktionsbedingungen

1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; rt; 15 min, rt

1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt

Referenz

- Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol, Organic Letters, 2007, 9(8), 1521-1524

Synthetic Routes 51

Reaktionsbedingungen

1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 4 h, 80 °C

Referenz

- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions, Journal of Catalysis, 2023, 423, 19-25

Synthetic Routes 52

Synthetic Routes 53

Synthetic Routes 54

Synthetic Routes 55

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 min, -78 °C; 30 min, -78 °C

1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt

1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C

1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt

1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C

Referenz

- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron Bonds, Journal of the American Chemical Society, 2021, 143(36), 14422-14427

Synthetic Routes 56

Reaktionsbedingungen

1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ; 36 h, rt

Referenz

- A Bottleable Imidazole-Based Radical as a Single Electron Transfer Reagent, Journal of Organic Chemistry, 2021, 86(1), 1246-1252

Synthetic Routes 57

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) , 2012607-37-1 Solvents: 1,4-Dioxane ; 25 h, 100 °C

Referenz

- A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of Arenes, Angewandte Chemie, 2016, 55(41), 12868-12872

Synthetic Routes 58

Reaktionsbedingungen

1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ; 15 min, rt

1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt

1.3 Reagents: Water

Referenz

- Copper-Catalyzed Amination of Arylboronates with N,N-Dialkylhydroxylamines, Angewandte Chemie, 2012, 51(15), 3642-3645

Synthetic Routes 59

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ; 24 h, rt

Referenz

- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation, Chemical Science, 2021, 12(5), 1915-1923

Synthetic Routes 60

Synthetic Routes 61

Reaktionsbedingungen

1.1 Reagents: Oxygen , Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ; 2 h, rt

Referenz

- Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in Water, ACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749

N,N-Dibenzylaniline Raw materials

- 1,3,2-Dioxaborolan-2-amine, 4,4,5,5-tetramethyl-N-phenyl-N-(phenylmethyl)-

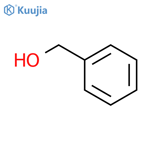

- Benzyl alcohol

- Diphenyl sulfoxide

- N-(2,4-Dinitrophenoxy)-N-(phenylmethyl)benzenemethanamine

- Benzenemethanamine, N-2-cyclohexen-1-yl-N-(phenylmethyl)-

- Benzenemethanamine, N-(4-iodophenyl)-N-(phenylmethyl)-

- Sulfonium, [2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl](4-nitrophenyl)(phenylmethyl)-, inner salt

- 1,3,2-Diazaphospholidine, 1,3-diphenyl-2-(phenylmethoxy)-

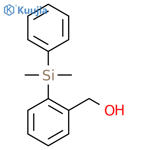

- 2-(Dimethylphenylsilyl)benzyl alcohol

-

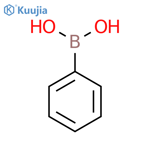

- Phenylboronic acid

- N-benzyl-N-phenylbenzamide

- cyclohex-2-en-1-one

- Boroxin,2,4,6-triphenyl-

- Diphenylzinc

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

- Gold, dichloro(2,6-dimethylpyridine)phenyl-, (SP-4-1)-

- Dibenzylamine

- N,1-diphenylmethanimine

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

- N-Benzylaniline

- Benzaldehyde

N,N-Dibenzylaniline Preparation Products

N,N-Dibenzylaniline Lieferanten

Jiangsu Xinsu New Materials Co., Ltd

Gold Mitglied

(CAS:91-73-6)

Bestellnummer:SFD1994

Bestandsstatus:

Menge:25KG,200KG,1000KG

Reinheit:99%

Preisinformationen zuletzt aktualisiert:Wednesday, 11 December 2024 17:03

Preis ($):

N,N-Dibenzylaniline Verwandte Literatur

-

Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759

-

Anima Bose,Saikat Maiti,Sudip Sau,Prasenjit Mal Chem. Commun. 2019 55 2066

-

Qiling Peng,Yan Zhang,Feng Shi,Youquan Deng Chem. Commun. 2011 47 6476

-

Koichi Tanaka,Kenji Sakuragi,Hiroto Ozaki,Yoshiki Takada Chem. Commun. 2018 54 6328

-

Shi-Kun Jia,Long-Long Song,Yu-Bing Lei,A. Gopi Krishna Reddy,Dong Xing,Wen-Hao Hu Org. Biomol. Chem. 2016 14 10157

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Phenylbenzamine

- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Phenylmethylamine Phenylbenzamine

- Lösungsmittel und organische Chemikalien Organische Verbindungen Amine/Sulfonamide

91-73-6 (N,N-Dibenzylaniline) Verwandte Produkte

- 614-30-2(N-Benzyl-N-methylaniline)

- 3074-46-2(1-Benzyl-4-phenylpiperazine)

- 40336-81-0(4-(Aminomethyl)-N,N-diethylaniline)

- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)

- 103-32-2(N-Benzylaniline)

- 16154-69-1(4-(4-benzylpiperazin-1-yl)aniline)

- 1417566-98-3(N-1,3-Benzodioxol-5-ylguanidine sulfate)

- 1204355-48-5(1-Tert-butyl-5-phenyl-1H-pyrazole)

- 2229007-10-5({3,3-difluoro-1-3-fluoro-5-(trifluoromethyl)phenylcyclobutyl}methanamine)

- 98276-73-4(2-hydroxy-2-(pyridin-3-yl)acetamide)

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91-73-6)N,N-dibenzylaniline

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Suzhou Senfeida Chemical Co., Ltd

(CAS:91-73-6)N,N-DIBENZYLANILINE

Reinheit:99%

Menge:200KG

Preis ($):Untersuchung